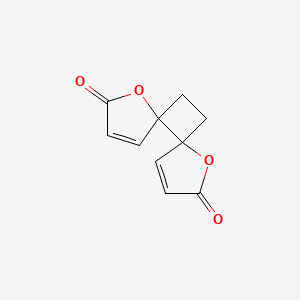

Anemonin

Description

Properties

Key on ui mechanism of action |

Ranunculin is a chemotaxonomic marker in Ranunculaceae plants. When these plants are damaged, β-glucosidase triggers the conversion of ranunculin into protoanemonin through hydrolysis, and then protoanemonin undergoes cyclodimerization to form anemonin. While the inherent instability of ranunculin and the rapid dimerization of protoanemonin make them unsuitable for use in biological assays, anemonin is an useful molecule for bioassays. Anemonin has anti-inflammatory, anti-infective, and anti-oxidant effects. The authors of this publication state that anemonin exhibits the greatest promise in addressing conditions such as arthritis, cerebral ischemia, and ulcerative colitis, and that its potential uses are enhanced by its capacity to inhibit nitric oxide synthesis and successfully counteract lipopolysaccharide-induced inflammation. |

|---|---|

CAS No. |

508-44-1 |

Molecular Formula |

C10H8O4 |

Molecular Weight |

192.17 g/mol |

IUPAC Name |

(5S,6S)-4,7-dioxadispiro[4.0.46.25]dodeca-1,9-diene-3,8-dione |

InChI |

InChI=1S/C10H8O4/c11-7-1-3-9(13-7)5-6-10(9)4-2-8(12)14-10/h1-4H,5-6H2/t9-,10-/m1/s1 |

InChI Key |

JLUQTCXCAFSSLD-NXEZZACHSA-N |

Isomeric SMILES |

C1C[C@@]2([C@@]13C=CC(=O)O3)C=CC(=O)O2 |

Canonical SMILES |

C1CC2(C13C=CC(=O)O3)C=CC(=O)O2 |

Origin of Product |

United States |

Foundational & Exploratory

Anemonin Biosynthesis: A Technical Guide to the Pathway from Ranunculin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anemonin, a pharmacologically active compound found in plants of the Ranunculaceae family, is formed through a concise and elegant biosynthetic pathway originating from the precursor ranunculin. This technical guide provides an in-depth exploration of this pathway, detailing the enzymatic conversion of ranunculin to the unstable intermediate protothis compound, followed by its spontaneous dimerization to this compound. This document synthesizes available quantitative data, presents detailed experimental protocols for key analytical methods, and offers visualizations of the pathway and experimental workflows to support research and development efforts in this area.

The Core Biosynthetic Pathway

The biosynthesis of this compound from ranunculin is a two-step process initiated upon plant tissue damage.[1][2]

-

Enzymatic Hydrolysis: When the plant is injured, the glucoside ranunculin is exposed to the enzyme β-glucosidase.[1][2] This enzyme catalyzes the hydrolysis of the glycosidic bond in ranunculin, releasing glucose and the unstable aglycone, protothis compound.[1]

-

Dimerization: Protothis compound, a reactive α,β-unsaturated lactone, then undergoes a spontaneous [2+2] cycloaddition reaction, dimerizing to form the more stable compound, this compound. This dimerization can be influenced by factors such as light and temperature.

The overall transformation is a defense mechanism for the plant, as protothis compound exhibits antimicrobial properties.

Pathway Diagram

References

- 1. Ranunculin, Protothis compound, and this compound: Pharmacological and Chemical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]

Natural Sources of Anemonin in Ranunculaceae Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemonin, a lactone compound derived from the dimerization of protothis compound, is a characteristic secondary metabolite found in numerous species of the Ranunculaceae family. This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This technical guide provides a comprehensive overview of the natural sources of this compound within the Ranunculaceae family, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and visualizations of its biosynthetic and signaling pathways.

This compound Content in Ranunculaceae Species

This compound is biosynthesized from the precursor ranunculin, a glucoside. Upon plant tissue damage, the enzyme β-glucosidase hydrolyzes ranunculin to form the unstable and volatile compound protothis compound. Subsequently, two molecules of protothis compound undergo a spontaneous dimerization to form the more stable this compound[1]. The concentration of this compound can vary significantly between different genera, species, and even different parts of the plant.

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound and its immediate precursor, protothis compound, in various Ranunculaceae species. It is important to note that the direct quantification of this compound can be challenging due to the instability of protothis compound, and some studies focus on the latter.

Table 1: this compound Content in Ranunculus Species

| Species | Plant Part | Extraction Solvent | This compound Content (mg/mL of extract) | Reference |

| Ranunculus sardous | Aerial Part | Hydroalcoholic | 2.66 ± 0.009 | [2] |

| Ranunculus ficaria | Herb | Hydroalcoholic | 2.14 ± 0.007 | [2] |

| Ranunculus bulbosus | Root | Hydroalcoholic | 1.27 ± 0.005 | [2] |

| Ranunculus sceleratus | Herb | Hydroalcoholic | 0.19 ± 0.001 | [2] |

| Ranunculus sardous | Herb | Glycerol-ethanol | 0.77 ± 0.005 | |

| Ranunculus ficaria | Herb | Glycerol-ethanol | 0.47 ± 0.003 | |

| Ranunculus sceleratus | Herb | Glycerol-ethanol | 0.13 ± 0.001 |

Table 2: this compound and Protothis compound Content in Pulsatilla and Helleborus Species

| Species | Plant Part | Compound | Content (mg/g of plant material) | Reference |

| Pulsatilla vulgaris | Flowers | Protothis compound | 0.3875 - 0.4193 | |

| Pulsatilla vulgaris | Flowers | This compound | 0.0482 ± 0.0282 | |

| Helleborus niger | Whole, flowering plant | Protothis compound | 0.0345 - 0.0662 | |

| Helleborus niger | Whole, flowering plant | This compound | 0.0230 ± 0.0076 | |

| Pulsatilla chinensis | Crude powder | This compound | 0.00376 (optimized methanol extract) |

Note on Clematis and Anemone Species: While the presence of this compound and protothis compound is reported in various species of Clematis (e.g., C. hirsutissima, C. crassifolia, C. vitalba) and Anemone (e.g., A. nemorosa, A. altaica, A. tomentosa), specific quantitative data from HPLC or similar analytical methods are limited in the reviewed literature. For instance, a study on Clematis species focused on the quantification of protothis compound using GC-MS, with concentrations varying between different species and plant parts (leaves generally having the highest content). Further research is required to establish a comprehensive quantitative profile of this compound in these genera.

Experimental Protocols

Extraction of this compound

1. From Ranunculus Species (Hydroalcoholic Extraction)

-

Plant Material: Air-dried and powdered aerial parts or roots.

-

Solvent: 70% Ethanol (v/v).

-

Procedure:

-

Macerate the powdered plant material in 70% ethanol at room temperature. The plant material to solvent ratio can be optimized, but a common starting point is 1:10 (w/v).

-

Agitate the mixture periodically for 24-48 hours.

-

Filter the extract through filter paper to remove solid plant material.

-

The resulting hydroalcoholic extract can be used directly for analysis or concentrated under reduced pressure for further purification.

-

2. From Pulsatilla chinensis (Optimized Methanol Extraction)

-

Plant Material: Crude powder of Pulsatilla chinensis.

-

Solvent: 87% Methanol (v/v).

-

Procedure:

-

Perform reflux extraction with 87% methanol for 2 hours.

-

A solid-to-liquid ratio of 1:20 (g/mL) is recommended.

-

After extraction, filter the mixture and collect the supernatant for analysis.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

1. Method for Ranunculus Species

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., Luna 5u, 100A, 150 x 4.60 mm, Phenomenex, or equivalent).

-

Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile and water (with 0.1% formic acid) can be employed.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 260 nm.

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of dilutions to construct a calibration curve (e.g., 0.1 to 1 mg/mL).

-

Sample Preparation: Hydroalcoholic extracts can often be injected directly after filtration through a 0.45 µm syringe filter. Other types of extracts may require a solid-phase extraction (SPE) clean-up step.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound using the calibration curve.

2. Method for Pulsatilla chinensis

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., HITACHI LaChrom C18, 250 mm × 4.6 mm, 5 µm, or equivalent).

-

Mobile Phase: Methanol:water (25:75, v/v).

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 34°C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

The formation of this compound is a two-step process initiated by tissue damage in Ranunculaceae plants. This pathway is a defense mechanism against herbivores and pathogens.

This compound's Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways, notably by inhibiting the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

General Experimental Workflow for this compound Quantification

The following diagram outlines a typical workflow for the extraction and quantification of this compound from plant material.

Conclusion

This technical guide provides a foundational understanding of this compound sources within the Ranunculaceae family. The presented quantitative data and detailed experimental protocols offer a practical resource for researchers and drug development professionals. The visualized biosynthetic and signaling pathways provide a conceptual framework for further investigation into the pharmacological potential of this compound. While significant progress has been made, further research is warranted to fully elucidate the quantitative distribution of this compound across a broader range of Ranunculaceae species and to refine and standardize analytical methodologies for its robust quantification.

References

Anemonin's Mechanism of Action in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anemonin, a natural bicyclic lactone derived from plants of the Ranunculaceae family, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's anti-inflammatory effects. It focuses on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), as well as its interaction with Protein Kinase C-theta (PKC-θ). This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the involved signaling cascades and workflows to support further research and development of this compound as a potential therapeutic agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key factor in numerous chronic diseases. This compound has emerged as a promising natural compound with potent anti-inflammatory activities.[1] It has been shown to mitigate inflammatory responses by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][3] This guide delves into the core mechanisms of this compound's action, providing a technical resource for researchers in the field.

Core Anti-Inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects primarily through the modulation of critical intracellular signaling pathways. The following sections detail its impact on the NF-κB and MAPK pathways, and its interaction with PKC-θ.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to suppress the activation of the NF-κB pathway.[4] In inflammatory conditions, such as osteoarthritis, this compound can inhibit the IL-1β-induced activation of NF-κB.[4] This inhibitory action leads to a downstream reduction in the expression of inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The MAPK signaling cascades, including ERK1/2, JNK, and p38, are also crucial regulators of inflammation. While the direct and comprehensive effects of this compound on all MAPK pathways are still under investigation, evidence suggests its involvement in their modulation. Further research is needed to fully elucidate the specific interactions of this compound with each branch of the MAPK pathway.

Interaction with Protein Kinase C-theta (PKC-θ)

Recent studies have identified PKC-θ as a potential target of this compound. In a model of ulcerative colitis, this compound was found to inhibit the translation of PKC-θ without affecting its gene transcription. Overexpression of PKC-θ was shown to partially reverse the protective, anti-inflammatory effects of this compound, suggesting that PKC-θ is a key mediator in this compound's mechanism of action in certain inflammatory contexts.

Quantitative Data on this compound's Anti-Inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound on key inflammatory markers.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

| Cell Line | Inflammatory Stimulus | Mediator | This compound Concentration | % Inhibition / IC50 | Reference |

| RAW 264.7 | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | 5.37 µM | IC50 | |

| HT-29 | Lipopolysaccharide (LPS) | IL-1β, TNF-α, IL-6 | Dose-dependent | Significant downregulation |

Table 2: In Vivo Anti-Inflammatory Effects of this compound

| Animal Model | Disease Model | Treatment | Outcome | Reference |

| C57BL/6 Mice | Dextran Sulfate Sodium (DSS)-induced Colitis | This compound (2, 5, and 10 mg/kg, intraperitoneal injection) | Dose-dependent reduction in IL-1β, TNF-α, and IL-6 release |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Lines:

-

RAW 264.7 (Murine Macrophage): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

HT-29 (Human Colorectal Adenocarcinoma): Cultured under the same conditions as RAW 264.7 cells.

-

-

Inflammatory Stimulation:

-

Cells are typically stimulated with Lipopolysaccharide (LPS) from Escherichia coli at a concentration of 1 µg/mL to induce an inflammatory response.

-

-

This compound Treatment:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. Cells are pre-treated with this compound for a specified period (e.g., 1-2 hours) before the addition of the inflammatory stimulus.

-

Western Blot Analysis

-

Protein Extraction: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-p65, p65, iNOS, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection: Cell culture supernatants are collected after treatment.

-

ELISA Procedure: The concentrations of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are determined by interpolating from the standard curve.

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit, and its concentration and purity are determined. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR Reaction: The qPCR is performed using a SYBR Green-based master mix and specific primers for the target genes (e.g., TNF-α, IL-6, IL-1β, GAPDH).

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways modulated by this compound and a general experimental workflow.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: this compound's inhibitory effect on PKC-θ protein translation.

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound demonstrates significant anti-inflammatory potential by targeting key signaling pathways, including NF-κB and its interaction with PKC-θ. The compiled quantitative data and detailed experimental protocols in this guide provide a valuable resource for the scientific community. Further research is warranted to fully elucidate the intricate molecular mechanisms of this compound and to explore its therapeutic potential for a variety of inflammatory diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Anti-inflammatory effects of this compound on acute ulcerative colitis via targeted regulation of protein kinase C-θ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of this compound on acute ulcerative colitis via targeted regulation of protein kinase C-θ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound attenuates osteoarthritis progression through inhibiting the activation of IL-1β/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Anemonin: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemonin is a naturally occurring bicyclic lactone derived from plants of the Ranunculaceae family. It is formed by the dimerization of protothis compound, a reactive compound released upon enzymatic hydrolysis of ranunculin when plant tissues are damaged[1]. Traditionally used in folk medicine, this compound has garnered significant scientific interest for its diverse biological activities. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, focusing on its anti-inflammatory, neuroprotective, and other key actions. It summarizes available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and drug development efforts.

Anti-inflammatory Properties

The most extensively documented pharmacological effect of this compound is its potent anti-inflammatory activity. Studies have demonstrated its efficacy in various preclinical models of inflammation, including ulcerative colitis and osteoarthritis[2][3].

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-target mechanism, primarily centered on the inhibition of key inflammatory signaling pathways.

-

Inhibition of Protein Kinase C-theta (PKC-θ) Translation : A primary mechanism is the targeted inhibition of PKC-θ, a critical enzyme in T-cell activation and inflammatory signaling[3]. This compound does not affect the transcription of the PRKCQ gene but significantly suppresses the translation of its protein product, PKC-θ[3]. This leads to a downstream reduction in the production of pro-inflammatory cytokines.

-

Suppression of NF-κB Pathway : this compound has been shown to attenuate the activation of the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

-

Inhibition of Pro-inflammatory Mediators : The compound effectively reduces the production and release of key inflammatory mediators. It is a selective inhibitor of inducible nitric oxide synthase (iNOS), thereby decreasing nitric oxide (NO) production in activated macrophages. Furthermore, it significantly suppresses the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) in both in vivo and in vitro models.

Signaling Pathway Diagrams

References

- 1. Ranunculin, Protothis compound, and this compound: Pharmacological and Chemical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Antitumor Effects of Triterpenoid Saponins from the Anemone flaccida and the Underlying Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Significant Anticancer Activity of a Venom Fraction Derived from the Persian Gulf Sea Anemone, Stichodactyla haddoni - PMC [pmc.ncbi.nlm.nih.gov]

Anemonin: A Technical Guide to Its Discovery and Historical Research

An in-depth guide to the discovery and historical research of anemonin, a natural compound with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in drug development.

This compound, a naturally occurring lactone, has a long history of use in traditional medicine and is the subject of growing scientific interest. This technical guide provides a comprehensive overview of its discovery, historical research, physicochemical properties, biosynthesis, and pharmacological activities, with a focus on its anti-inflammatory effects. Detailed experimental protocols and visualizations of key biological pathways are included to support further research and development.

Discovery and Historical Context

This compound was first isolated in 1792 by M. Heyer.[1] It is found in plants belonging to the buttercup family (Ranunculaceae), such as various species of Anemone, Pulsatilla, Clematis, and Ranunculus.[1] Historically, these plants have been utilized in traditional Chinese medicine for their anti-inflammatory properties and by Native American tribes as a stimulant for horses.[1][2] this compound is the dimer of protothis compound, a more reactive and irritant compound.[1] The inherent instability of protothis compound, which readily dimerizes to the more stable this compound, makes this compound the preferred molecule for biological studies.

Physicochemical Properties

This compound is a colorless and odorless solid with the chemical formula C₁₀H₈O₄ and a molar mass of 192.170 g·mol⁻¹. It has a melting point of 158 °C and is sparingly soluble in water but very soluble in chloroform.

| Property | Value | Reference |

| Molar Mass | 192.170 g·mol⁻¹ | |

| Melting Point | 158 °C | |

| Appearance | Colourless, odourless solid | |

| Solubility in water | Low | |

| Solubility in chloroform | Very soluble |

Biosynthesis and Dimerization

This compound is not directly produced by the plant. Its precursor, ranunculin, is a glucoside present in Ranunculaceae species. When the plant tissue is damaged, the enzyme β-glucosidase is released, which hydrolyzes ranunculin into glucose and protothis compound. Protothis compound then undergoes a spontaneous [2+2] cycloaddition (dimerization) to form this compound. This dimerization is thought to be a photochemical process, with studies showing significantly higher yields in the presence of UV radiation.

Pharmacological Activities

This compound exhibits a range of biological activities, with its anti-inflammatory properties being the most extensively studied. It has shown potential in treating conditions such as arthritis, cerebral ischemia, and ulcerative colitis.

| Activity | Model | Key Findings | Reference |

| Anti-inflammatory | LPS-activated RAW 264.7 macrophages | Inhibition of nitric oxide (NO) production (IC₅₀: 5.37 μM) | |

| Anti-inflammatory | DSS-induced colitis in mice | Reduced expression of IL-1β, TNF-α, and IL-6 | |

| Anti-inflammatory | IL-1β-stimulated human articular chondrocytes | Suppression of MMP13 and ADAMTS5 expression | |

| Antifungal | Alternaria panax | EC₅₀ values vary with the extraction solvent. | |

| Antileishmanial | Leishmania aethiopica and L. donovani | Active against promastigote and amastigote forms. |

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

In the context of osteoarthritis, this compound has been shown to inhibit the activation of the NF-κB pathway induced by the pro-inflammatory cytokine IL-1β. This inhibition leads to the downregulation of matrix metalloproteinase-13 (MMP13) and A disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS5), enzymes responsible for cartilage degradation.

In models of ulcerative colitis, this compound has been found to target Protein Kinase C-theta (PKC-θ). While it does not affect the transcription of the PRKCQ gene, it inhibits the translation of PKC-θ protein. This leads to a downstream reduction in the production of the pro-inflammatory cytokines IL-1β, TNF-α, and IL-6.

Experimental Protocols

The following is a generalized protocol for the extraction and isolation of this compound from plant material, based on methodologies described in the literature.

Materials:

-

Dried and powdered plant material (e.g., Pulsatilla chinensis roots)

-

Extraction solvent (e.g., 70% ethanol or 87% methanol)

-

Chromatography resin (e.g., D101 macroporous resin)

-

Solvents for chromatography (e.g., water-ethanol gradient)

-

TLC plates and developing solvents

-

HPLC system with a C18 column

Procedure:

-

Extraction:

-

The powdered plant material is extracted with the chosen solvent (e.g., 70% ethanol) using either reflux or sonication for a specified duration (e.g., 2 hours). This process is typically repeated multiple times (e.g., 3 times) to ensure complete extraction.

-

-

Concentration:

-

The combined extracts are filtered and concentrated under reduced pressure to yield a crude residue.

-

-

Column Chromatography:

-

The crude extract is subjected to column chromatography on a macroporous resin (e.g., D101).

-

The column is eluted with a gradient of water and ethanol (or another suitable solvent system). Fractions are collected and monitored by TLC.

-

-

Further Purification:

-

Fractions containing this compound are pooled and may be further purified using preparative TLC or HPLC to obtain pure this compound.

-

-

Analysis and Characterization:

-

The purity of the isolated this compound is determined by HPLC.

-

The structure of the compound is confirmed using spectroscopic methods such as NMR (¹H-NMR, ¹³C-NMR) and mass spectrometry.

-

This protocol is based on methods used to assess the anti-inflammatory activity of this compound by measuring its effect on NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements

-

Lipopolysaccharide (LPS) from E. coli

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Griess reagent

-

96-well microplates

Procedure:

-

Cell Culture:

-

RAW 264.7 cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cell Seeding:

-

Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

-

-

Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of this compound.

-

Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.

-

-

NO Measurement:

-

After incubation, the cell supernatant is collected.

-

An equal volume of Griess reagent is added to the supernatant, and the mixture is incubated at room temperature.

-

The absorbance is measured at 550 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

-

Data Analysis:

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

-

The IC₅₀ value (the concentration of this compound that inhibits NO production by 50%) is determined.

-

Conclusion

This compound is a promising natural product with a rich history and a growing body of scientific evidence supporting its therapeutic potential, particularly as an anti-inflammatory agent. Its well-defined biosynthetic pathway and the availability of established extraction and analytical methods facilitate its further investigation. The elucidation of its mechanisms of action, involving key inflammatory signaling pathways such as NF-κB and PKC-θ, provides a solid foundation for the development of this compound-based therapies for a variety of inflammatory disorders. This guide provides a comprehensive resource for researchers to build upon the existing knowledge and to further explore the full therapeutic potential of this remarkable molecule.

References

Anemonin: A Comprehensive Technical Guide on its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anemonin, a natural compound derived from plants of the Ranunculaceae family, has emerged as a promising therapeutic agent with a diverse range of biological activities.[1][2][3][4] This technical guide provides an in-depth analysis of the current understanding of this compound's pharmacological effects, focusing on its anti-inflammatory, anti-cancer, neuroprotective, and antimicrobial properties. We delve into the molecular mechanisms underpinning these activities, with a particular emphasis on key signaling pathways. This document summarizes quantitative data from various studies, details relevant experimental protocols, and provides visual representations of complex biological processes to facilitate a comprehensive understanding of this compound's therapeutic potential for researchers and drug development professionals.

Introduction

This compound is a dilactone derived from the dimerization of protothis compound, which is released from the glucoside ranunculin upon plant tissue damage.[2] Historically used in traditional medicine, recent scientific investigations have begun to unravel the molecular basis for its therapeutic effects. This compound has demonstrated significant potential in modulating key pathological processes, including inflammation, cancer progression, and neuronal damage. This guide aims to consolidate the existing scientific literature, offering a detailed resource for further research and development of this compound-based therapeutics.

Biological Activities and Therapeutic Potential

This compound exhibits a broad spectrum of biological activities, making it a molecule of significant interest for therapeutic applications.

Anti-inflammatory Activity

This compound's most extensively studied property is its potent anti-inflammatory effect, which has been observed in various preclinical models.

Key Mechanisms:

-

Inhibition of Pro-inflammatory Cytokines: this compound significantly suppresses the production and release of key pro-inflammatory cytokines, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). This effect has been demonstrated in models of ulcerative colitis and osteoarthritis.

-

Modulation of Signaling Pathways:

-

NF-κB Pathway: this compound has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. It can attenuate the phosphorylation of key signaling molecules within this pathway.

-

PKC-θ Pathway: A key target of this compound in the context of ulcerative colitis is Protein Kinase C-theta (PKC-θ). This compound inhibits the translation of PKC-θ, thereby reducing downstream inflammatory signaling.

-

-

Inhibition of Nitric Oxide (NO) Production: this compound effectively inhibits the production of nitric oxide (NO), a key inflammatory mediator, by suppressing the expression of inducible nitric oxide synthase (iNOS).

Therapeutic Potential:

-

Inflammatory Bowel Disease (IBD): Studies using dextran sulfate sodium (DSS)-induced colitis models in mice have shown that this compound alleviates disease symptoms, reduces colon inflammation, and suppresses pro-inflammatory cytokine levels.

-

Osteoarthritis: this compound has demonstrated the ability to delay the progression of osteoarthritis by protecting against cartilage degradation and reducing inflammation in the joints.

-

Sepsis-induced Acute Lung Injury: this compound has shown protective effects in models of sepsis-induced acute lung injury by reducing inflammation and oxidative stress.

Anticancer Activity

Emerging evidence suggests that this compound possesses anticancer properties, although this area is less explored compared to its anti-inflammatory effects.

Key Mechanisms:

-

Induction of Apoptosis: this compound can induce programmed cell death (apoptosis) in cancer cells.

-

Inhibition of Proliferation: It has been shown to inhibit the growth and proliferation of various cancer cell lines.

-

Anti-mitotic Activity: this compound has been identified as having anti-mitotic properties, suggesting it can interfere with cell division in cancer cells.

Therapeutic Potential:

While still in the early stages of investigation, this compound shows promise as a potential therapeutic agent for various cancers. Computational studies have suggested its modest inhibitory impact on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are often upregulated in cancer. Further research is needed to fully elucidate its anticancer mechanisms and evaluate its efficacy in vivo.

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in models of cerebral ischemia.

Key Mechanisms:

-

Antioxidant Activity: this compound can improve antioxidant activities, thereby protecting neuronal cells from oxidative stress-induced damage.

-

Inhibition of Apoptosis: It can inhibit the apoptotic pathway in nerve cells following ischemic injury.

Therapeutic Potential:

These findings suggest that this compound could be a valuable candidate for the development of treatments for stroke and other neurodegenerative diseases where oxidative stress and apoptosis play a significant role.

Antimicrobial Activity

Both this compound and its precursor, protothis compound, exhibit antimicrobial properties.

Key Mechanisms:

The exact mechanisms are not fully understood but are thought to involve the disruption of microbial cellular processes. Protothis compound has shown antifungal activity against various dermatophytes and yeasts.

Therapeutic Potential:

This compound's antimicrobial activity suggests its potential use in treating various infections. However, protothis compound is a known irritant, while this compound is not, making this compound a more suitable candidate for therapeutic development. This compound has also shown in vitro antileishmanial and antischistosomal activities.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of this compound from various studies.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Inducer | Parameter Measured | Concentration of this compound | Result | Reference |

| HT-29 | LPS | IL-1β, TNF-α, IL-6 mRNA & protein | Dose-dependent | Significant downregulation | |

| RAW 264.7 | LPS | NO production | IC50 ≈ 10 µM | Inhibition of NO production | |

| RAW 264.7 | LPS | iNOS protein expression | 10, 30 µM | Dose-dependent decrease | |

| Human Melanocytes | - | Tyrosinase activity | IC50 = 43.5 µM | Inhibition of tyrosinase |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Disease Model | Treatment | Parameter Measured | Result | Reference |

| C57BL/6 Mice | DSS-induced colitis | Intraperitoneal injection (dose-dependent) | Body weight loss, colon length, DAI score, IL-1β, TNF-α, IL-6 levels | Improvement in all parameters | |

| C57BL/6J Mice | DMM-induced osteoarthritis | Intra-articular injection | Proteoglycan loss, chondrocyte hypertrophy | Significant decrease |

Table 3: In Vitro Antiparasitic and Cytotoxic Activity of this compound

| Organism/Cell Line | Activity | IC50 / CC50 | Reference |

| Leishmania aethiopica (promastigote) | Antileishmanial | 0.257 µg/mL (1.33 nM) | |

| Leishmania donovani (promastigote) | Antileishmanial | 0.303 µg/mL (1.58 nM) | |

| Macrophages | Cytotoxicity | 5.39 µg/mL |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activity of this compound.

In Vivo Model of Dextran Sulfate Sodium (DSS)-Induced Colitis

This model is widely used to study the pathogenesis of inflammatory bowel disease and to evaluate the efficacy of potential therapeutic agents.

Protocol Overview:

-

Animal Model: C57BL/6 mice are typically used.

-

Induction of Colitis: Mice are administered 3% (w/v) DSS in their drinking water for a specified period (e.g., 7 days) to induce acute colitis.

-

This compound Treatment: this compound is administered to the mice, typically via intraperitoneal injection, at various doses. A vehicle control group receives the solvent alone.

-

Monitoring: Body weight, stool consistency, and the presence of blood in the stool are monitored daily to calculate the Disease Activity Index (DAI).

-

Tissue Collection and Analysis: At the end of the experiment, mice are euthanized, and the colons are collected. Colon length is measured, and tissue samples are processed for:

-

Histological Analysis: Haematoxylin and eosin (H&E) staining to assess tissue damage and inflammation.

-

Gene Expression Analysis: RT-qPCR to measure the mRNA levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6).

-

Protein Analysis: ELISA or Western blotting to quantify the protein levels of cytokines and other relevant markers (e.g., PKC-θ).

-

In Vitro Model of Lipopolysaccharide (LPS)-Induced Inflammation

This cell-based model is used to investigate the cellular and molecular mechanisms of inflammation and the anti-inflammatory effects of compounds.

Protocol Overview:

-

Cell Culture: A relevant cell line, such as the human colon adenocarcinoma cell line HT-29 or the murine macrophage cell line RAW 264.7, is cultured under standard conditions.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration before being stimulated with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response.

-

Analysis of Inflammatory Markers:

-

Cytokine Production: The levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) in the cell culture supernatant are measured using ELISA.

-

Gene Expression: The mRNA levels of inflammatory genes are quantified using RT-qPCR.

-

Protein Expression and Signaling Pathways: Western blotting is used to analyze the protein levels of inflammatory mediators and the activation state of key signaling proteins (e.g., phosphorylation of NF-κB pathway components).

-

Nitric Oxide Production: The concentration of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent assay.

-

-

Cytotoxicity Assay: A cell viability assay, such as the CCK-8 assay, is performed to ensure that the observed anti-inflammatory effects of this compound are not due to cytotoxicity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

References

- 1. Anti-inflammatory effects of this compound on acute ulcerative colitis via targeted regulation of protein kinase C-θ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Ranunculin, Protothis compound, and this compound: Pharmacological and Chemical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

Anemonin: A Comprehensive Technical Guide on its Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anemonin, a natural compound derived from plants of the Ranunculaceae family, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's anti-inflammatory effects, with a focus on its modulation of key signaling pathways and its impact on the production of inflammatory mediators. This document synthesizes quantitative data from multiple studies, details relevant experimental protocols, and visualizes the core signaling pathways to serve as a comprehensive resource for researchers in immunology and drug development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense, dysregulated inflammatory processes contribute to the pathogenesis of numerous chronic diseases, including inflammatory bowel disease, rheumatoid arthritis, and neuroinflammatory disorders. This compound has emerged as a promising natural product with potent anti-inflammatory activities, suggesting its potential as a therapeutic agent.[1][2] This guide delineates the current understanding of this compound's role as an anti-inflammatory agent, providing a technical foundation for further research and development.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative findings, providing a comparative overview of its potency and dose-dependent effects.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

| Model System | Inflammatory Stimulus | Mediator Inhibited | This compound Concentration | Inhibition Metric | p-value | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | 5.37 µM | IC50 | < 0.05 | [3] |

| HT-29 Cells | LPS (1 µg/mL) | IL-1β mRNA | 2.5, 5, 10 µM | Dose-dependent decrease | < 0.05 | [4] |

| HT-29 Cells | LPS (1 µg/mL) | TNF-α mRNA | 2.5, 5, 10 µM | Dose-dependent decrease | < 0.05 | [4] |

| HT-29 Cells | LPS (1 µg/mL) | IL-6 mRNA | 2.5, 5, 10 µM | Dose-dependent decrease | < 0.05 | |

| HT-29 Cells | LPS (1 µg/mL) | IL-1β Protein | 2.5, 5, 10 µM | Dose-dependent decrease | < 0.05 | |

| HT-29 Cells | LPS (1 µg/mL) | TNF-α Protein | 2.5, 5, 10 µM | Dose-dependent decrease | < 0.05 | |

| HT-29 Cells | LPS (1 µg/mL) | IL-6 Protein | 2.5, 5, 10 µM | Dose-dependent decrease | < 0.05 |

Table 2: In Vivo Anti-Inflammatory Effects of this compound in a DSS-Induced Colitis Mouse Model

| Animal Model | Treatment | Parameter Measured | This compound Dosage (mg/kg) | Outcome | p-value | Reference |

| C57BL/6 Mice | Dextran Sulfate Sodium (DSS) | IL-1β (colon tissue) | 2, 5, 10 | Dose-dependent decrease | < 0.05 | |

| C57BL/6 Mice | DSS | TNF-α (colon tissue) | 2, 5, 10 | Dose-dependent decrease | < 0.05 | |

| C57BL/6 Mice | DSS | IL-6 (colon tissue) | 2, 5, 10 | Dose-dependent decrease | < 0.05 | |

| C57BL/6 Mice | DSS | PKC-θ protein (colon tissue) | 2, 5, 10 | Dose-dependent decrease | < 0.05 |

Core Mechanisms of Action: Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects primarily through the modulation of two key signaling pathways: the Protein Kinase C-theta (PKC-θ) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

Inhibition of the PKC-θ Pathway

Bioinformatic analysis and subsequent experimental validation have identified PKC-θ as a direct target of this compound. This compound has been shown to inhibit the protein expression of PKC-θ in a dose-dependent manner in both LPS-stimulated HT-29 cells and in the colon tissue of DSS-treated mice. It is proposed that this compound inhibits the translation or stability of the PKC-θ protein, as it does not appear to affect the transcription of the corresponding gene, PRKCQ. The binding energy of interaction between this compound and PKC-θ has been predicted to be -5.9 kcal/mol.

Suppression of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to suppress the activation of the NF-κB pathway. This is achieved, at least in part, by inhibiting the phosphorylation of IKKα/β and the subsequent phosphorylation of the p65 subunit of NF-κB. By preventing the activation of these key upstream kinases, this compound effectively blocks the nuclear translocation of NF-κB and the transcription of its target genes, including IL1B, TNF, and IL6.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's anti-inflammatory effects.

In Vivo DSS-Induced Colitis Model

-

Animal Model: Male C57BL/6 mice (6-7 weeks old).

-

Induction of Colitis: 3% (w/v) Dextran Sulfate Sodium (DSS) administered in the drinking water for 7 consecutive days.

-

This compound Treatment: this compound is administered via intraperitoneal injection at doses of 2, 5, and 10 mg/kg daily for the duration of the DSS treatment.

-

Assessment:

-

Disease Activity Index (DAI): Scored daily based on weight loss, stool consistency, and rectal bleeding.

-

Histological Analysis: Colon tissues are collected, fixed in formalin, paraffin-embedded, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess tissue damage.

-

Cytokine Measurement: Colon tissue homogenates are analyzed for IL-1β, TNF-α, and IL-6 protein levels using ELISA kits.

-

Gene Expression Analysis: Total RNA is extracted from colon tissues, reverse transcribed to cDNA, and subjected to RT-qPCR to measure the mRNA levels of target genes.

-

Western Blotting: Protein extracts from colon tissues are used to determine the expression levels of PKC-θ and other target proteins.

-

In Vitro LPS-Stimulated Macrophage/Epithelial Cell Models

-

Cell Lines:

-

RAW 264.7 (murine macrophage-like cell line).

-

HT-29 (human colorectal adenocarcinoma cell line).

-

-

Cell Culture: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Inflammatory Stimulation: Cells are stimulated with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified duration (e.g., 24 hours).

-

This compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 2.5, 5, and 10 µM) for a set time (e.g., 2 hours) before the addition of LPS.

-

Assessment:

-

Nitric Oxide (NO) Production (for RAW 264.7): Measured using the Griess reagent assay to determine nitrite concentration in the culture supernatant.

-

Cytokine Measurement: Levels of IL-1β, TNF-α, and IL-6 in the cell culture supernatant are quantified by ELISA.

-

Gene Expression Analysis: RT-qPCR is performed on cDNA synthesized from total RNA extracted from the cells to measure the mRNA levels of target inflammatory genes.

-

Western Blotting: Cell lysates are analyzed by Western blotting to determine the expression and phosphorylation status of key signaling proteins (e.g., p-p65, p-IKKβ, PKC-θ).

-

Key Reagents and Assays

Table 3: RT-qPCR Primer Sequences

| Target Gene | Species | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |

| IL-1β | Human | AGCTACGAATCTCCGACCAC | CGTTATCCCATGTGTCGAAGAA | |

| TNF-α | Human | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG | |

| IL-6 | Human | ACTCACCTCTTCAGAACGAATTG | CCATCTTTGGAAGGTTCAGGTTG | |

| IL-1β | Mouse | GAAATGCCACCTTTTGACAGTG | TGGATGCTCTCATCAGGACAG | |

| TNF-α | Mouse | CAGGCGGTGCCTATGTCTC | CGATCACCCCGAAGTTCAGTAG | |

| IL-6 | Mouse | CTGCAAGAGACTTCCATCCAG | AGTGGTATAGACAGGTCTGTTGG |

Table 4: Western Blotting Antibodies

| Target Protein | Description | Host | Application | Catalog Number (Example) |

| Phospho-NF-κB p65 (Ser536) | Detects p65 subunit phosphorylated at Ser536 | Rabbit | WB, IF | Cell Signaling Technology #3033 |

| Phospho-IKKα/β (Ser176/177) | Detects IKKα and IKKβ phosphorylated at Ser176 and Ser177, respectively | Rabbit | WB | Cell Signaling Technology #2697 |

| PKC-θ | Detects total PKC-θ protein | Rabbit | WB, IHC | Thermo Fisher Scientific PA5-29089 |

Conclusion and Future Directions

This compound demonstrates robust anti-inflammatory properties through the targeted inhibition of the PKC-θ and NF-κB signaling pathways. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers to further investigate its therapeutic potential. Future research should focus on elucidating the precise molecular interactions between this compound and its targets, exploring its efficacy in a broader range of inflammatory disease models, and conducting pharmacokinetic and toxicological studies to pave the way for potential clinical applications. The visualization of its mechanisms of action offers a clear framework for hypothesis-driven research in the field of natural product-based anti-inflammatory drug discovery.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. researchgate.net [researchgate.net]

- 3. Phospho-IKK alpha/beta (Ser176, Ser177) Monoclonal Antibody (J.10.3) (MA5-14857) [thermofisher.com]

- 4. Anti-inflammatory effects of this compound on acute ulcerative colitis via targeted regulation of protein kinase C-θ - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Toxicological Profile of Anemonin and Protoanemonin: A Technical Guide for Researchers

Anemonin and its precursor, protothis compound, are naturally occurring lactones found in plants of the Ranunculaceae family. While they exhibit a range of biological activities, their inherent toxicity necessitates a thorough understanding for safe handling and potential therapeutic development. This technical guide provides a comprehensive overview of the toxicological profiles of this compound and protothis compound, presenting quantitative data, detailed experimental methodologies, and insights into their mechanisms of action.

Chemical Relationship and Reactivity

Protothis compound is a volatile, unstable, and highly reactive unsaturated lactone. Upon plant tissue damage, the precursor compound ranunculin is enzymatically hydrolyzed to glucose and protothis compound.[1][2] Protothis compound then readily undergoes spontaneous dimerization at room temperature to form the more stable, crystalline compound, this compound.[1][2] This dimerization is a key factor in the differing toxicological properties of the two compounds.

Figure 1: Conversion of Ranunculin to this compound.

Acute Toxicity

The acute toxicity of this compound and protothis compound has been evaluated in animal models, primarily through intraperitoneal administration. Protothis compound generally exhibits higher acute toxicity than its dimer, this compound.

| Compound | Species | Route of Administration | LD50 (mg/kg) | Reference |

| Protothis compound | Mouse | Intraperitoneal | 190 | [3] |

| This compound | Mouse | Intraperitoneal | 150 |

In Vitro Cytotoxicity

The cytotoxic effects of protothis compound have been investigated against various cancer cell lines, demonstrating potent activity. The α,β-unsaturated lactone moiety in protothis compound is believed to be responsible for its cytotoxicity, likely through Michael-type addition reactions with nucleophilic groups in cellular macromolecules.

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Protothis compound | PC-3 | Prostate Cancer | 7.30 ± 0.08 | |

| U-251 | Glioblastoma | 4.50 ± 0.15 | ||

| A549 | Lung Cancer | Moderate | ||

| NIH 3T3 | Mouse Fibroblast | Moderate | ||

| SK-OV-3 | Ovarian Cancer | Moderate | ||

| MCF-7 | Breast Cancer | Weak |

Mechanisms of Toxicity and Biological Activity

The toxic effects of protothis compound are largely attributed to its high reactivity as a Michael acceptor, allowing it to readily form covalent adducts with sulfhydryl groups of proteins and other biomolecules. This can lead to enzyme inactivation and disruption of cellular signaling pathways.

Protothis compound: Alkylation and Oxidative Stress Response

The primary mechanism of protothis compound's toxicity involves the alkylation of sulfhydryl groups on proteins. This non-specific interaction can disrupt a wide range of cellular processes. One key pathway potentially affected is the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response. By reacting with cysteine residues on Keap1, protothis compound may disrupt the Keap1-Nrf2 complex, leading to the activation of Nrf2 and the transcription of antioxidant and cytoprotective genes. However, at high concentrations, the widespread alkylation of cellular proteins can overwhelm these protective mechanisms, leading to cytotoxicity.

Figure 2: Potential interaction of Protothis compound with the Keap1-Nrf2 pathway.

This compound: Anti-inflammatory Signaling Pathways

In contrast to the broad reactivity of protothis compound, this compound exhibits more specific biological activities, notably anti-inflammatory effects. These effects are mediated through the modulation of key inflammatory signaling pathways.

NF-κB Pathway: this compound has been shown to inhibit the activation of the NF-κB pathway. It can prevent the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

PKC-θ Pathway: this compound can also target Protein Kinase C-theta (PKC-θ), a key signaling molecule in T-cell activation and inflammatory responses. By inhibiting PKC-θ, this compound can suppress downstream inflammatory cascades.

TGF-β Pathway: There is evidence to suggest that this compound may also modulate the Transforming Growth Factor-β (TGF-β) signaling pathway, which plays a complex role in inflammation and tissue repair.

Figure 3: Anti-inflammatory signaling pathways modulated by this compound.

Genotoxicity

Limited data is available on the genotoxicity of this compound and protothis compound. One study using the Ames test with Salmonella typhimurium strains (TA97a, TA98, TA100, and TA102) indicated that protothis compound did not induce mutations, either with or without metabolic activation. This suggests that protothis compound is not a bacterial mutagen under the conditions of this assay. Further studies, such as the in vitro micronucleus test, are needed to fully assess the genotoxic potential of both compounds.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Workflow:

Figure 4: General workflow for an MTT cytotoxicity assay.

Detailed Methodology:

-

Cell Seeding: Plate cells (e.g., PC-3, U-251) in 96-well plates at a density of 1 x 10^5 cells/mL and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of this compound or protothis compound in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.001–1000 μg/mL).

-

Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Detailed Methodology:

-

Bacterial Strains: Utilize several strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA97a, TA98, TA100, TA102). These strains carry mutations in the genes involved in histidine synthesis and cannot grow on a histidine-free medium.

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix), which is typically derived from rat liver homogenate. This is to assess the mutagenicity of the parent compound and its metabolites.

-

Exposure: Expose the bacterial strains to various concentrations of the test compound (this compound or protothis compound) in the presence of a minimal amount of histidine.

-

Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vivo Acute Oral Toxicity (Based on OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance.

Detailed Methodology:

-

Animal Model: Use a single sex (typically female) of a rodent species, such as rats.

-

Dosing: Administer the test substance in a stepwise procedure using a limited number of animals at each step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation: Observe the animals for a period of 14 days for signs of toxicity and mortality.

-

Dose Adjustment: The results from the first group of animals determine the dose for the next group. If no mortality is observed, a higher dose is used. If mortality occurs, a lower dose is used.

-

Endpoint: The test is concluded when enough information is gathered to classify the substance according to its acute oral toxicity.

Conclusion

Protothis compound is a highly reactive and acutely toxic compound, with its cytotoxicity likely stemming from its ability to alkylate cellular proteins. This compound, its more stable dimer, exhibits lower acute toxicity and demonstrates specific anti-inflammatory properties by modulating key signaling pathways such as NF-κB and PKC-θ. While preliminary data suggests protothis compound is not mutagenic in the Ames test, a comprehensive toxicological assessment, including genotoxicity, cardiotoxicity, and neurotoxicity studies for both compounds, is warranted for a complete understanding of their safety profiles and therapeutic potential. The experimental protocols outlined in this guide provide a framework for conducting such further investigations.

References

An In-depth Technical Guide to Anemonin Precursors and Their Chemical Instability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anemonin, a pharmacologically active compound found in plants of the Ranunculaceae family, is formed from the enzymatic and chemical conversion of its precursor, ranunculin. This technical guide provides a comprehensive overview of the chemical instability of ranunculin and its intermediate, protothis compound. It details the factors influencing their degradation, presents available quantitative stability data, and outlines experimental protocols for their extraction, conversion, and analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of this compound-based therapeutics.

Introduction

This compound is a dilactone of cyclobutane-1,2-dicarboxylic acid that has garnered significant interest for its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. It is not biosynthesized directly in plants but is rather the product of a cascade of reactions initiated by tissue damage. The primary precursor to this compound is the glucoside ranunculin.[1][2][3] Upon plant injury, the enzyme β-glucosidase is released, which hydrolyzes ranunculin into glucose and the highly reactive and unstable intermediate, protothis compound.[1][2] Protothis compound then spontaneously dimerizes to form the more stable this compound.

The inherent instability of both ranunculin and protothis compound presents significant challenges in their isolation, characterization, and quantification, as well as in the development of this compound-based pharmaceuticals. Understanding the chemical instability of these precursors is crucial for optimizing extraction procedures, ensuring accurate analytical measurements, and developing stable formulations. This guide provides a detailed examination of the factors affecting the stability of ranunculin and protothis compound, along with practical experimental guidance.

Chemical Structures and Transformation Pathway

The conversion of ranunculin to this compound is a two-step process involving an initial enzymatic hydrolysis followed by a spontaneous dimerization.

Ranunculin , a glucoside, is the stable storage form of the precursors in intact plant tissues. When the plant tissue is damaged, β-glucosidase comes into contact with ranunculin, catalyzing its hydrolysis to yield D-glucose and protothis compound . Protothis compound is a volatile and highly reactive lactone. It readily undergoes a [2+2] cycloaddition reaction with another molecule of protothis compound to form the more stable dimer, This compound .

Chemical Instability of this compound Precursors

The instability of ranunculin and protothis compound is a critical factor that must be managed during their study and handling. This instability is influenced by several factors, including pH, temperature, and light.

Ranunculin

Ranunculin is generally stable in intact plant tissues and under acidic conditions. However, it is susceptible to degradation under alkaline conditions and through enzymatic hydrolysis.

-

pH: Ranunculin is reported to be very stable in acidic medium but hydrolyzes in alkaline solutions. Quantitative kinetic data on its stability across a range of pH values is not extensively documented in readily available literature.

-

Temperature: Autolysis of ranunculin in aqueous acetone extracts has been observed at room temperature, but not at -5 °C, indicating a significant temperature dependence on its degradation.

-

Enzymatic Activity: The presence of β-glucosidase, either endogenous from the plant material or added exogenously, leads to the rapid hydrolysis of ranunculin at room temperature.

Protothis compound

Protothis compound is significantly more unstable than ranunculin and its degradation is influenced by multiple factors.

-

Dimerization: Protothis compound spontaneously dimerizes to this compound at room temperature. This is the primary pathway of its transformation.

-

Temperature and Light: The degradation of protothis compound is accelerated by elevated temperatures and exposure to light. This suggests that photochemical degradation pathways may be involved in addition to dimerization.

-

Concentration: The stability of protothis compound in aqueous-fermented extracts has been shown to be dependent on its initial concentration. Extracts with higher initial concentrations of protothis compound exhibited a more rapid decline (approximately 70% decrease over 12 months at 15°C in the dark) compared to extracts with lower initial concentrations.

-

Other Degradation Pathways: In complex mixtures such as plant extracts, other degradation pathways for protothis compound may exist, including self-polymerization and binding to other extract constituents.

Quantitative Stability Data

While comprehensive kinetic studies on the stability of ranunculin and protothis compound under a wide range of conditions are limited in the literature, some quantitative data has been reported.

| Compound | Matrix | Conditions | Observation |

| Ranunculin | Aqueous acetone extracts | Room temperature | Autolysis occurs. |

| Ranunculin | Aqueous acetone extracts | -5 °C | Stable, no autolysis observed. |

| Protothis compound | Aqueous-fermented extracts | 15 °C, in the dark, 12 months (high initial conc.) | Concentration decreased by approximately 70%. |

| Protothis compound | Aqueous-fermented extracts | 15 °C, in the dark, >12 months (low initial conc.) | Levels remained stable. |

| Protothis compound | 0.22 μm-filtered samples | Light exposure and elevated temperatures | Pronounced reduction in concentration, indicating photochemical degradation. |

Table 1. Summary of Quantitative Stability Data for this compound Precursors.

Experimental Protocols

The following sections provide generalized protocols for the extraction, conversion, and analysis of this compound precursors. Researchers should optimize these methods based on the specific plant material and available instrumentation.

Extraction of Ranunculin from Plant Material

This protocol is a general guideline for the extraction of ranunculin from fresh plant material, such as species from the Ranunculus genus.

Objective: To extract ranunculin from plant tissue while minimizing its enzymatic degradation.

Materials:

-

Fresh plant material (e.g., Ranunculus spp.)

-

Liquid nitrogen

-

Acetone, pre-chilled to -20°C

-

Deionized water, chilled to 4°C

-

Mortar and pestle or blender

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

Procedure:

-

Harvest fresh plant material and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.

-

Grind the frozen plant material to a fine powder using a pre-chilled mortar and pestle or a blender.

-

Transfer the powdered plant material to a beaker and add a sufficient volume of 80% aqueous acetone (pre-chilled to -5°C) to fully submerge the powder. A common ratio is 10 mL of solvent per gram of plant material.

-

Stir the mixture for 2-4 hours at -5°C in the dark.

-

Separate the extract from the plant debris by vacuum filtration or centrifugation at 4°C.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C.

-

The resulting aqueous extract can be used for further purification or analysis.

Enzymatic Hydrolysis of Ranunculin to Protothis compound

This protocol describes the in vitro conversion of ranunculin to protothis compound using β-glucosidase.

Objective: To enzymatically hydrolyze ranunculin to produce protothis compound for subsequent analysis or conversion to this compound.

Materials:

-

Ranunculin extract or purified ranunculin

-

β-glucosidase from almonds (or other suitable source)

-

Phosphate buffer (e.g., 0.1 M, pH 6.0)

-

Reaction vessel (e.g., glass vial)

-

Water bath or incubator

-

Quenching solution (e.g., organic solvent like ethyl acetate)

Procedure:

-

Prepare a solution of the ranunculin extract or purified ranunculin in the phosphate buffer.

-

Add a solution of β-glucosidase to the ranunculin solution. The optimal enzyme concentration should be determined empirically.

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific period. The reaction progress can be monitored by HPLC.

-

To stop the reaction, add a quenching solution and immediately proceed with extraction or analysis of protothis compound.

HPLC Analysis of this compound Precursors

A High-Performance Liquid Chromatography (HPLC) method is suitable for the separation and quantification of ranunculin, protothis compound, and this compound. The following is a general method that may require optimization.

Objective: To simultaneously quantify ranunculin, protothis compound, and this compound in a sample.

Instrumentation and Conditions:

-

HPLC System: With a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Example Gradient: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-30 min, 95-5% B.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: Monitoring at multiple wavelengths, such as 210 nm for ranunculin and protothis compound, and 260 nm for this compound, is recommended.

-

Injection Volume: 10-20 µL.

Standard Preparation:

-

Prepare stock solutions of ranunculin, protothis compound (if available and stable enough), and this compound standards in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a series of calibration standards by diluting the stock solutions.

Sample Preparation:

-

Filter the extracts or reaction mixtures through a 0.45 µm syringe filter before injection.

Conclusion

The chemical instability of this compound precursors, ranunculin and protothis compound, is a significant factor to consider in their study and application. Ranunculin is susceptible to hydrolysis under alkaline conditions and in the presence of β-glucosidase, while the highly reactive protothis compound readily dimerizes and is sensitive to heat and light. Careful control of experimental conditions, particularly temperature and pH, is essential to minimize degradation and ensure accurate and reproducible results. The protocols and data presented in this guide provide a foundation for researchers to work with these challenging but pharmacologically promising compounds. Further research is warranted to generate more comprehensive quantitative data on the stability and reaction kinetics of these this compound precursors to facilitate their development into therapeutic agents.

References

Anemonin's Effect on Nitric Oxide Synthesis: A Technical Guide

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

Anemonin, a natural bioactive compound derived from plants of the Ranunculaceae family, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-infective effects.[1][2][3] One of the key mechanisms underlying its potent anti-inflammatory activity is its ability to modulate the synthesis of nitric oxide (NO), a critical signaling molecule involved in a wide array of physiological and pathological processes.[1][4]

Nitric oxide is synthesized by a family of enzymes known as nitric oxide synthases (NOS), which includes neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS produce low, transient levels of NO for physiological functions like neurotransmission and vasodilation, iNOS is expressed in response to pro-inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), leading to sustained, high-level production of NO. This overproduction of NO by iNOS is a hallmark of many inflammatory diseases.

This technical guide provides an in-depth analysis of the mechanisms through which this compound inhibits nitric oxide synthesis, focusing on its selective action on iNOS. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Data on this compound's Inhibition of Nitric Oxide Synthesis

The inhibitory effects of this compound on NO production and iNOS expression have been quantified in various studies, primarily using LPS-activated murine macrophage cell lines like RAW 264.7.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Activated RAW 264.7 Macrophages

| This compound Concentration (µM) | NO Production (% of LPS-stimulated control) | Cell Viability (% of control) | Reference |

|---|---|---|---|

| 0 (LPS only) | 100% (equivalent to 43.35 ± 1.67 µM) | ~100% | |

| 2.5 | ~80%* | Not specified | |

| 5.0 | ~65%* | Not specified | |

| 10 | ~50%* | Not specified | |

| 20 | ~35%* | Not specified | |

| 30 | ~25%* | Not specified |

Data estimated from graphical representations in the cited source.

Table 2: Effect of this compound on iNOS mRNA and Protein Expression in LPS-Activated RAW 264.7 Macrophages

| This compound Concentration (µM) | iNOS Protein Expression (% of LPS-stimulated control) | iNOS mRNA Expression (% of LPS-stimulated control) | Reference |

|---|---|---|---|

| 0 (LPS only) | 100% | 100% | |

| 10 | ~55%* | ~60%* | |

| 20 | ~30%* | ~40%* | |

| 30 | ~15%* | ~25%* |

Data estimated from graphical representations in the cited source.

Core Signaling Pathways

This compound exerts its inhibitory effect on nitric oxide synthesis primarily by targeting the expression of inducible nitric oxide synthase (iNOS). This is achieved by modulating key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.